2-(3-Amino-2-oxopyridin-1-yl)propanenitrile
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Overview
Description
2-(3-Amino-2-oxopyridin-1-yl)propanenitrile is a heterocyclic organic compound that features a pyridine ring substituted with an amino group and a nitrile group
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-proliferative effects on mouse fibroblast l929 cells . This suggests that the compound may interact with cellular targets that regulate cell proliferation.
Mode of Action
It’s known that similar compounds exhibit anti-proliferative effects, which suggest that they may interact with their targets to inhibit cell growth .
Result of Action
The result of the action of 2-(3-Amino-2-oxopyridin-1-yl)propanenitrile is a reduction in cell proliferation, as evidenced by its observed anti-proliferative effects . These effects seem to be cytostatic rather than cytotoxic, meaning that the compound minimizes the growth activity without completely killing the cells .
Biochemical Analysis
Biochemical Properties
It is known that pyridone heterocycles, such as furo[2,3-b]pyridines, have emerged as prominent scaffolds in medicinal chemistry due to their versatile pharmacological properties
Cellular Effects
Preliminary studies suggest that similar compounds exhibit potent cytotoxic activities with minimal selectivity toward normal cells
Molecular Mechanism
Molecular docking studies targeting the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) revealed strong binding affinities, suggesting a mechanism involving the disruption of key cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-2-oxopyridin-1-yl)propanenitrile typically involves the reaction of 3-amino-2-oxopyridine with acrylonitrile under basic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with sodium hydroxide as the base. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-2-oxopyridin-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(3-Amino-2-oxopyridin-1-yl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine derivatives: Known for their antitrypanosomal and antiplasmodial activities.
Indole derivatives: Exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
2-(3-Amino-2-oxopyridin-1-yl)propanenitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an amino group and a nitrile group allows for versatile chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
2-(3-amino-2-oxopyridin-1-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-6(5-9)11-4-2-3-7(10)8(11)12/h2-4,6H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIJTTWUKAZEOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)N1C=CC=C(C1=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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